Product packaging for 1-Fluoro-5-(4-fluorophenyl)naphthalene(Cat. No.:)

1-Fluoro-5-(4-fluorophenyl)naphthalene

Cat. No.: B11867521
M. Wt: 240.25 g/mol
InChI Key: LYEBCZMJDVYYAU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Fluorinated naphthalene derivatives are a class of compounds that have garnered considerable attention in various fields of chemical research, including materials science and medicinal chemistry. The introduction of fluorine atoms into the naphthalene scaffold can profoundly alter the parent molecule's physical, chemical, and biological properties.

The high electronegativity of fluorine can lead to changes in the electronic properties of the naphthalene ring system, influencing its reactivity and intermolecular interactions. This has been exploited in the design of advanced materials. For instance, fluorinated aromatic compounds are utilized in the development of liquid crystalline materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors. nih.govresearchgate.net The incorporation of fluorinated building blocks into polymers has also been shown to enhance the performance of organic solar cells. nih.gov

In the realm of medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to improve the metabolic stability and bioavailability of drug candidates. mdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation. mdpi.com Naphthalene-based compounds themselves have a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ekb.eg The addition of fluorine can therefore be a valuable tool in the development of new and more effective pharmaceuticals.

Overview of Polyaromatic Hydrocarbon Research Landscape Relevant to 1-Fluoro-5-(4-fluorophenyl)naphthalene

Polyaromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Research into PAHs is extensive, driven by both their potential applications and their environmental and health implications. Fluorinated PAHs (F-PAHs) have emerged as important subjects of study within this landscape.

One area of focus is their use as standards in environmental analysis for detecting trace levels of their non-fluorinated counterparts. researchgate.net The physicochemical properties of monofluorinated PAHs are often similar to the parent PAHs, making them suitable internal standards in analytical techniques like chromatography and spectroscopy. researchgate.net

Furthermore, F-PAHs are valuable tools in mechanistic studies of carcinogenesis. By selectively blocking certain positions on the PAH molecule with fluorine, researchers can investigate the metabolic pathways that lead to the formation of carcinogenic metabolites. nih.govresearchgate.net The introduction of fluorine can also alter the three-dimensional structure of PAHs, which can in turn affect their biological activity. researchgate.net For example, fluorination has been observed to decrease the distortion from planarity in some PAHs. researchgate.net

The synthesis of regiospecifically fluorinated PAHs is a key challenge and an active area of research. Various synthetic methods are employed, including diazotization-fluorination, electrophilic substitution, and transition-metal-catalyzed cross-coupling reactions. nih.gov

Scope and Research Focus for this compound

Given the absence of specific studies on this compound, the research focus for this compound can be inferred from the broader context of F-PAHs. A primary area of investigation would likely be its synthesis, followed by a thorough characterization of its physicochemical properties.

Synthesis: The synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgmdpi.comorganic-chemistry.org In a plausible synthetic route, 1-bromo-5-fluoronaphthalene (B1338624) could be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst.

Table 1: Plausible Synthesis via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystProduct
1-Bromo-5-fluoronaphthalene4-Fluorophenylboronic acidPalladium complexThis compound

Physicochemical Properties: Following a successful synthesis, a key research focus would be the detailed characterization of the compound's properties. This would include determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Of particular interest would be its photophysical properties, as naphthalene-based fluorophores have applications as fluorescent sensors and in light-emitting diodes. daneshyari.comresearchgate.net The electronic properties, such as the HOMO-LUMO energy gap, would also be important to determine its potential for use in organic electronics. researchgate.netoup.com

Table 2: Anticipated Areas of Property Investigation

PropertyTechniquePotential Significance
Melting Point & SolubilityStandard laboratory methodsBasic physical characterization
Spectroscopic Data (NMR, IR, MS)NMR, IR, and Mass SpectrometryStructural confirmation and purity assessment
Photophysical PropertiesUV-Vis and Fluorescence SpectroscopyApplications in OLEDs, fluorescent probes
Electronic PropertiesCyclic Voltammetry, DFT CalculationsPotential as a semiconductor material

Potential Applications: Based on the properties of related compounds, research into the applications of this compound could explore its use as a building block for more complex organic materials or as a novel fluorophore. Its biological activity could also be investigated, given the prevalence of fluorinated compounds in pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F2 B11867521 1-Fluoro-5-(4-fluorophenyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-5-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-12-9-7-11(8-10-12)13-3-1-5-15-14(13)4-2-6-16(15)18/h1-10H

InChI Key

LYEBCZMJDVYYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 1 Fluoro 5 4 Fluorophenyl Naphthalene and Its Analogs

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto the naphthalene (B1677914) ring of a 5-(4-fluorophenyl)naphthalene precursor. This can be achieved through either electrophilic or nucleophilic substitution pathways.

Electrophilic Fluorination Approaches using N-Fluoro Reagents

Electrophilic fluorination is a common method for the direct introduction of fluorine into electron-rich aromatic systems. juniperpublishers.com This approach utilizes reagents with an electrophilic fluorine atom ("F+"), typically bonded to a highly electronegative group, most often nitrogen. wikipedia.org These N-F reagents are generally stable, crystalline, and safer to handle compared to elemental fluorine. juniperpublishers.comresearchgate.net

The reaction involves the attack of the aromatic ring (the nucleophile) on the electrophilic fluorine source. For the synthesis of 1-Fluoro-5-(4-fluorophenyl)naphthalene, this would involve the direct fluorination of the 5-(4-fluorophenyl)naphthalene precursor. The regioselectivity of the fluorination would be directed by the electronic and steric properties of the substituent.

Commonly used N-fluoro reagents include:

N-Fluorobenzenesulfonimide (NFSI): A widely used, commercially available reagent known for its effectiveness in fluorinating a variety of substrates. wikipedia.org

Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile N-fluoro dicationic salt, capable of fluorinating even less activated aromatic rings. acsgcipr.org

N-Fluoropyridinium salts: These reagents offer varying degrees of reactivity depending on the substituents on the pyridine (B92270) ring. juniperpublishers.comwikipedia.org

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org

ReagentTypical SubstrateTypical ConditionsNotes
NFSI Electron-rich aromatics, carbanionsAcetonitrile (MeCN), refluxSoluble in a wide range of organic solvents. researchgate.net
Selectfluor® Aromatics, ketones, alkenesMeCN or water, room temp. to 80 °CHighly reactive; can be used in aqueous media. acsgcipr.org
N-Fluoropyridinium triflate Aromatics, silyl (B83357) enol ethersDichloromethane (CH₂Cl₂) or MeCNReactivity can be tuned by pyridine substitution. juniperpublishers.com

This table presents representative data for electrophilic fluorination of aromatic compounds, not specific findings for this compound.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is generally limited to aromatic rings activated by strong electron-withdrawing groups, which is not the case for a simple naphthalene system. Therefore, the classic Balz-Schiemann reaction represents a more plausible, albeit indirect, nucleophilic approach. This method involves the thermal or photochemical decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom.

A potential multi-step pathway to this compound using this methodology would be:

Nitration: Introduction of a nitro group at the 1-position of 5-(4-fluorophenyl)naphthalene.

Reduction: Reduction of the nitro group to an amine, yielding 5-(4-fluorophenyl)naphthalen-1-amine.

Diazotization: Conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). chemicalbook.com

Fluoro-de-diazoniation: Treatment with a fluoride (B91410) source like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form the diazonium salt, followed by decomposition to yield the final product. chemicalbook.com

This sequence is a well-established method for preparing aryl fluorides from aryl amines. chemicalbook.com

Green Chemistry Principles in Fluorination Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net In the context of fluorination, green chemistry principles can be applied to minimize waste and energy consumption.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce environmental impact. The fluorination of naphthalene and other polycyclic aromatic hydrocarbons with NFSI has been successfully demonstrated under solvent-free conditions, with products isolated by simple vacuum sublimation. researchgate.net This approach offers high yields and low E-factor (Environmental Factor) values. researchgate.net

Mechanochemical Methods: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, can offer a solvent-free alternative to traditional solution-phase synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. While specific examples for the target molecule are not available, microwave-assisted synthesis is widely used for analogous heterocyclic compounds, demonstrating its potential applicability. mdpi.commdpi.com

Cross-Coupling Reactions in Fluorophenylnaphthalene Synthesis

An alternative and highly convergent strategy for constructing the this compound scaffold is through transition metal-catalyzed cross-coupling reactions. This approach builds the central carbon-carbon bond between the naphthalene and phenyl rings.

Palladium-Catalyzed Coupling Techniques

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. organic-chemistry.orgmdpi.com

A plausible Suzuki-Miyaura pathway would involve the reaction between a fluorinated naphthalene derivative and a fluorinated phenylboronic acid. Two potential disconnections are:

Route A: Coupling of 1-fluoro-5-halonaphthalene (e.g., 1-fluoro-5-bromonaphthalene) with (4-fluorophenyl)boronic acid .

Route B: Coupling of 5-bromo-1-fluoronaphthalene with (4-fluorophenyl)boronic acid .

The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃SPhos or XPhosK₂CO₃Dioxane/H₂O80-110
Pd(PPh₃)₄(None)Na₂CO₃DME/H₂O80-100

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds and does not represent specific experimental data for the target molecule. ugr.es

Other Transition Metal-Catalyzed Methods

While palladium is the most extensively used metal for Suzuki-type couplings, other transition metals can also catalyze similar transformations. Nickel-based catalysts, for example, are often employed for their ability to activate less reactive aryl chlorides and for their lower cost compared to palladium. Copper-catalyzed couplings, such as the Ullmann reaction, are also used for biaryl synthesis, although they typically require harsher conditions. For the specific synthesis of this compound, palladium catalysis remains the most documented and predictable method for achieving high efficiency and selectivity.

Cyclization and Annulation Protocols for Naphthalene Core Formation

The construction of the naphthalene nucleus is a foundational step in the synthesis of this compound. Various cyclization and annulation strategies can be employed to build this bicyclic aromatic system from simpler precursors.

Base-Catalyzed Cyclizations

Base-catalyzed cyclization reactions offer a direct pathway for forming naphthalene rings, particularly for synthesizing fluorinated derivatives. A notable method involves the cyclization of (E)-monofluoroenynes to produce 3-fluoro-1-substituted-naphthalenes. acs.org This reaction proceeds through a proposed mechanism where a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), catalyzes the isomerization of the enyne starting material into an allene (B1206475) intermediate. acs.org This intermediate then undergoes a 6π electrocyclization to form the bicyclic naphthalene system. acs.org This methodology stands out as one of the most direct routes for preparing specific monofluorinated naphthalenes. acs.org

Starting MaterialReagentsProductKey Feature
(E)-MonofluoroenyneBase (e.g., DABCO), NMP (solvent), Reflux3-Fluoro-1-substituted-naphthaleneSite-specific preparation of monofluorinated naphthalenes acs.org

Photocyclization Reactions for Polycyclic Aromatic Hydrocarbons

Photocyclization is a powerful technique for creating aryl-aryl bonds, essential for the synthesis of PAHs. researchgate.net A classic example is the photocyclization of stilbene (B7821643) and its derivatives. researchgate.net Under UV irradiation, the stilbene moiety undergoes an electrocyclic rearrangement to form a dihydrophenanthrene intermediate, which then aromatizes to phenanthrene (B1679779) in the presence of an oxidant like iodine or oxygen. researchgate.net This fundamental principle has been extended to the synthesis of highly complex PAHs, such as hexabenzocoronenes, from stilbene-type precursors. researchgate.net

Furthermore, photocyclodehydrohalogenation, a variant that uses halogenated precursors, provides a highly regioselective route to PAHs that are otherwise difficult to synthesize. researchgate.net The elimination of a halogen atom during the cyclization process can direct the formation of specific isomers. researchgate.netmdpi.com For instance, the photochemical cyclization of stilbenoids has been employed to prepare specific isomers of methylchrysene in high yields. mdpi.com Oxidative photocyclization of aromatic Schiff bases also serves as a method for synthesizing aza-PAHs like phenanthridines. nih.gov

Friedel-Crafts Derived Pathways

Friedel-Crafts reactions and their intramolecular variants are fundamental C-C bond-forming processes that can be harnessed to construct polycyclic systems like naphthalenes. rsc.orgnih.gov Intramolecular Friedel-Crafts alkylation is particularly effective for forming six-membered rings. masterorganicchemistry.com For example, a suitably substituted phenyl precursor, such as 4-phenyl-1-butanol, can undergo acid-catalyzed cyclization to form tetralin (1,2,3,4-tetrahydronaphthalene), which can be subsequently aromatized to naphthalene. rsc.orgmasterorganicchemistry.com Similarly, intramolecular Friedel-Crafts acylation can be used to form a six-membered ketone ring fused to an aromatic ring, which can then be reduced and aromatized. masterorganicchemistry.com

These pathways often utilize a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid, H₂SO₄) to generate a carbocation or acylium ion intermediate that attacks the aromatic ring to close the second ring of the naphthalene system. nih.govmasterorganicchemistry.comnih.gov For instance, a cascade process involving an intramolecular Prins reaction followed by a Friedel-Crafts cyclization can produce 4-aryltetralin-2-ols, which are precursors to substituted naphthalenes. nih.gov The synthesis of 1-phenyl naphthalene lignan (B3055560) derivatives has been achieved through the cyclization of precursor β-benzoyl propionic acids using reagents like polyphosphoric acid. researchgate.net

Regioselective Synthesis of this compound Isomers

Achieving the specific 1,5-substitution pattern of the target molecule with precise placement of both the fluorine atom and the 4-fluorophenyl group requires careful control over the regiochemistry of the synthetic steps.

Control over Fluorine Atom Placement

The strategic introduction of fluorine at a specific position on the naphthalene ring is a key challenge. Several methods allow for regioselective fluorination.

Balz-Schiemann Reaction: This classical method is a reliable route for incorporating fluorine into an aromatic ring. acs.org The process involves the diazotization of a specific naphthylamine isomer (e.g., 1-naphthylamine) with nitrous acid, followed by reaction with fluoroboric acid to form a diazonium fluoroborate salt. chemicalbook.comgoogle.com Thermal decomposition of this salt then yields the corresponding fluoronaphthalene (e.g., 1-fluoronaphthalene). chemicalbook.comgoogle.com The position of the fluorine atom is dictated by the position of the amino group on the starting material.

Site-Specific Cyclization: As mentioned previously, novel base-catalyzed cyclization of (E)-monofluoroenynes allows for the site-specific preparation of fluorinated naphthalenes, offering an alternative to traditional methods that might yield isomeric mixtures. acs.org Similarly, Bergman cyclization of fluorinated benzo-fused enediynes provides another route to fluorinated naphthalene derivatives. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While less common for simple naphthalenes, SNAr can be used to introduce fluorine if the naphthalene ring is sufficiently activated by electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). nih.govacs.org The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. acs.org This method's regioselectivity is determined by the placement of the activating groups.

MethodPrecursorKey ReagentsBasis of Regiocontrol
Balz-Schiemann ReactionNaphthylamine1. HNO₂, H⁺ 2. HBF₄ 3. HeatPosition of the initial amino group chemicalbook.comgoogle.com
Base-Catalyzed Cyclization(E)-MonofluoroenyneBase (e.g., DABCO)Structure of the enyne precursor acs.org
Nucleophilic Aromatic Substitution (SNAr)Activated Naphthalene with Leaving GroupFluoride source (e.g., CsF, KF)Position of electron-withdrawing activating groups nih.govacs.org

Control over Phenyl Group Attachment Regiochemistry

The regioselective installation of the 4-fluorophenyl group at the C-5 position of the 1-fluoronaphthalene (B124137) core is the final key step.

Directed C-H Functionalization: Modern synthetic methods involving directing groups offer powerful tools for site-selective C-H bond functionalization. researchgate.netnih.gov A directing group temporarily installed on the naphthalene ring can guide a transition metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond, such as the one at the peri (C-8) or ortho (C-2) position, for subsequent coupling with an aryl partner. researchgate.netresearchgate.netnih.gov For instance, a picolinamide (B142947) directing group on 1-naphthylamine (B1663977) can direct rhodium-catalyzed alkylation to the C-8 position. researchgate.net By choosing an appropriate directing group and starting with a 1-substituted naphthalene, one could potentially functionalize the C-5 position.

Electrophilic Aromatic Substitution (Friedel-Crafts type): The inherent reactivity of the naphthalene ring governs the outcome of electrophilic substitutions. wordpress.com In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. wordpress.com However, in a substituted naphthalene like 1-fluoronaphthalene, the existing fluoro group will influence the position of a subsequent electrophilic attack, such as a Friedel-Crafts alkylation or acylation. The fluorine atom is an ortho-, para-directing deactivator. Therefore, in 1-fluoronaphthalene, electrophilic attack would be directed primarily to the C-4 and C-2 positions. Directing an incoming group to the C-5 position via a standard electrophilic substitution would be challenging and likely require a multi-step strategy or a blocking/directing group approach. The regioselectivity of these reactions is often dictated by a combination of electronic and steric effects, and can sometimes be controlled by reaction conditions (kinetic vs. thermodynamic control). wordpress.comnih.govacs.org

Precursor Chemistry and Advanced Synthetic Routes

The creation of complex naphthalene derivatives often begins with simpler, functionalized naphthalene precursors. The strategic introduction of substituents on the naphthalene core is crucial for the subsequent elaboration into more complex structures. Electrophilic substitution reactions, such as nitration and halogenation, are fundamental methods for introducing functional groups onto the naphthalene ring. numberanalytics.com However, controlling the regioselectivity of these reactions can be challenging and is dependent on the existing functional groups. researchgate.net

Utilization of Halogenated Naphthalene Intermediates

Halogenated naphthalenes are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond provides a reactive handle for introducing a wide variety of substituents, including aryl groups. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the synthesis of biaryl compounds. rsc.orgnih.gov

In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the disconnection of the bond between the naphthalene and phenyl rings. This points to two primary Suzuki-Miyaura coupling strategies:

Strategy A: Coupling of a halogenated 1-fluoronaphthalene derivative with (4-fluorophenyl)boronic acid.

Strategy B: Coupling of 1-fluoro-5-naphthaleneboronic acid with a halogenated fluorobenzene (B45895) derivative.

The choice of halogen on the naphthalene intermediate (e.g., iodine, bromine, or chlorine) can influence the reactivity in the cross-coupling reaction, with the reactivity generally following the order I > Br > Cl. nih.gov The synthesis of the requisite halogenated 1-fluoronaphthalene precursor can be achieved through various methods, including direct halogenation of 1-fluoronaphthalene or through a Sandmeyer-type reaction starting from an appropriate aminofluoronaphthalene. The preparation of 1-fluoronaphthalene itself can be accomplished from 1-naphthylamine through a diazotization reaction followed by a Schiemann reaction or decomposition of the diazonium salt in the presence of a fluoride source. chemicalbook.com

The following interactive table illustrates the potential halogenated naphthalene intermediates and their corresponding coupling partners for the synthesis of the target compound and its analogs.

Naphthalene PrecursorCoupling PartnerPotential Product
1-Fluoro-5-iodonaphthalene(4-Fluorophenyl)boronic acidThis compound
1-Fluoro-5-bromonaphthalene(4-Fluorophenyl)boronic acidThis compound
1,5-Difluoronaphthalene(4-Bromophenyl)magnesium bromide1-Fluoro-5-(4-bromophenyl)naphthalene
1-Bromo-5-fluoronaphthalene (B1338624)Phenylboronic acid1-Fluoro-5-phenylnaphthalene

This table represents a conceptual framework for the synthesis of this compound and related analogs via Suzuki-Miyaura cross-coupling, highlighting the versatility of halogenated naphthalene intermediates.

Research into the core-substitution of halogenated naphthalene diimides has demonstrated the efficiency of the Suzuki cross-coupling reaction for introducing various aryl substituents. rsc.org This underscores the general applicability of this methodology for the synthesis of aryl-substituted naphthalenes.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple and readily available starting materials in a single step. rsc.org These reactions are highly convergent and can rapidly generate molecular diversity. researchgate.net While direct C-H functionalization of naphthalene has been explored, it predominantly involves two-component reactions. researchgate.netrsc.org The development of multi-component C-H functionalization for the synthesis of naphthalene compounds has been more elusive but represents a significant advancement in synthetic efficiency. rsc.orgrsc.org

A versatile three-component protocol for the modular synthesis of multifunctional naphthalenes has been developed using a phosphine-coordinated ruthenium catalytic system. rsc.org This method allows for the reaction of simple naphthalenes, olefins, and alkyl bromides to generate complex naphthalene derivatives with high chemo- and site-selectivity. rsc.org While this specific methodology may not directly yield this compound, it illustrates the potential of MCRs in naphthalene chemistry.

Another example of a three-component coupling reaction for the synthesis of naphthalene derivatives involves the reaction of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes. nih.gov This reaction proceeds through the formation of an isoindole derivative, followed by an intramolecular Diels-Alder reaction and nitrene extrusion to afford the naphthalene core. nih.gov

For the synthesis of biaryl naphthalenes, a hypothetical multi-component strategy could involve the cycloaddition of an appropriately substituted aryne with a diene, followed by aromatization. For instance, the reaction of a fluorinated benzyne (B1209423) with a suitable diene precursor could potentially construct the fluorinated naphthalene core in a convergent manner. The synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones through cycloaddition with aryne intermediates has been reported, showcasing the feasibility of this approach. rsc.org

The following table outlines a conceptual multi-component approach for the synthesis of a substituted naphthalene core, which could be further functionalized to the target molecule.

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
NaphthaleneOlefinAlkyl BromideRuthenium/PhosphineMultifunctional Naphthalene
2-Alkynylbenzaldehyde HydrazoneCarbene ComplexAlkyneHeatSubstituted Naphthalene
4-Hydroxy-2-pyroneo-Silylaryl Triflate-Cesium FluorideMultisubstituted Naphthalene

This table provides examples of multi-component reaction strategies that have been employed for the synthesis of functionalized naphthalene derivatives, highlighting the diversity of approaches available.

Reaction Mechanisms and Chemical Transformations of 1 Fluoro 5 4 Fluorophenyl Naphthalene

Mechanistic Investigations of C-F Bond Formation in Naphthalene (B1677914) Systems

The introduction of a fluorine atom onto a naphthalene ring is a critical step in the synthesis of compounds like 1-fluoro-5-(4-fluorophenyl)naphthalene. The mechanism of this C-F bond formation can proceed through different pathways, largely dependent on the fluorinating agent and reaction conditions.

The direct fluorination of aromatic systems, including naphthalene, can involve a single-electron transfer (SET) mechanism. researchgate.net In this process, an electron is transferred from the electron-rich aromatic ring (the donor) to the electrophilic fluorinating agent (the acceptor), generating a radical cation intermediate. This pathway is particularly considered for fluorinations using N-F type reagents. researchgate.net

The feasibility of an SET mechanism is related to the ionization potential of the aromatic compound. researchgate.net For instance, the fluorination of arenes with lower ionization potentials is more likely to proceed via SET. While two general pathways are proposed for electrophilic fluorination—a standard polar SEAr mechanism and the SET mechanism—the operative path is not always definitively resolved and can be substrate-dependent. researchgate.net Photoinduced electron transfer (PET) processes have also been observed between naphthalene and aryl moieties, leading to fluorescence quenching, which underscores the potential for electron transfer events in such systems. researchgate.net

The choice of fluorinating reagent is crucial in determining the position of fluorination (regioselectivity) on the naphthalene nucleus. numberanalytics.comnumberanalytics.com Different reagents exhibit distinct selectivities due to their varying structures and reaction mechanisms. cas.cz For unsubstituted naphthalene, direct fluorination with reagents like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) shows high regioselectivity, yielding 1-fluoronaphthalene (B124137) as the major product. oup.com

The nature and position of existing substituents on the naphthalene ring further influence the outcome of fluorination. oup.com The regioselectivity of fluorination with various N-F reagents is often in accordance with the calculated HOMO electron density of the substrate, which can indicate the involvement of an electron transfer pathway. cas.cz

Table 1: Regioselectivity in the Fluorination of Naphthalene with Various Reagents
Fluorinating ReagentPrimary ProductReference
Accufluor™ NFTh1-Fluoronaphthalene oup.com
Selectfluor (F-TEDA-BF4)1-Fluoronaphthalene cas.cz
XeF₂1-Fluoronaphthalene (with different selectivity profile than N-F reagents) cas.cz
N-Fluoropyridinium saltsVarying ratios, can favor other isomers cas.cz

Reactivity of the Naphthalene Core in this compound

The naphthalene core in this compound is a bicyclic aromatic system whose reactivity is modulated by the presence of both the fluorine atom and the 4-fluorophenyl group. These substituents influence the electron density distribution and steric accessibility of the different positions on the naphthalene rings.

Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. libretexts.org Substitution typically occurs preferentially at the 1-position (α-position) because the carbocation intermediate formed during the attack at this position is better stabilized by resonance. libretexts.orgpearson.com The intermediate for 1-substitution allows the positive charge to be delocalized while maintaining a complete benzene ring, which is energetically more favorable than the intermediate for 2-substitution. libretexts.org

In this compound, the existing substituents direct further electrophilic attack. The fluorine atom is an ortho-, para-directing deactivator, while the 4-fluorophenyl group is also generally ortho-, para-directing. The precise outcome of an EAS reaction would depend on the interplay between the electronic effects of these groups and steric hindrance.

The presence of fluorine atoms on an aromatic ring activates it toward nucleophilic aromatic substitution (SNAr). core.ac.uk The strongly electron-withdrawing nature of fluorine makes the aromatic carbon atoms electron-poor and thus more susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. core.ac.uk The subsequent loss of a leaving group, such as a fluoride (B91410) ion, is generally fast as it restores aromaticity. core.ac.ukmasterorganicchemistry.com

For this compound, a nucleophile could potentially attack the carbon bearing the fluorine on the naphthalene core, leading to the displacement of the fluoride ion. The viability and regioselectivity of such a reaction would be influenced by the reaction conditions and the nature of the attacking nucleophile. Highly fluorinated naphthalenes are known to undergo nucleophilic aromatic addition reactions. chemrxiv.orgchemrxiv.org

Transformations of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group attached to the naphthalene core also possesses specific reactivity. The C-F bond on this phenyl ring is strong; however, like the naphthalene core, it can be subject to nucleophilic aromatic substitution under certain conditions, especially if activated by other electron-withdrawing groups. researchgate.net The perfluorophenyl group, for example, is known to be labile to nucleophilic substitution. researchgate.net

Transformations involving the 4-fluorophenyl moiety are often integral to the synthesis of more complex molecules where this group is a building block. For instance, it is used in the synthesis of various heterocyclic compounds and molecules with potential biological activity. mdpi.comresearchgate.netmdpi.comresearchgate.net While specific transformations on the 4-fluorophenyl group within the this compound molecule are not widely documented, general principles suggest that it would resist electrophilic attack due to the deactivating effect of the fluorine atom and could be susceptible to nucleophilic attack under forcing conditions.

Table 2: Summary of Potential Reactivity
Reaction TypeReactive SiteControlling FactorsPotential Outcome
Electrophilic Aromatic SubstitutionNaphthalene CoreDirecting effects of F and 4-fluorophenyl groups, steric hindranceSubstitution on the naphthalene ring, likely at an activated, accessible position
Nucleophilic Aromatic SubstitutionNaphthalene Core (C1-F)Nucleophile strength, reaction conditionsDisplacement of the fluoride ion
Nucleophilic Aromatic Substitution4-Fluorophenyl Moiety (C4'-F)Forcing conditions, strong nucleophilesDisplacement of the fluoride ion

Insufficient Information for Article Generation on "this compound"

Following a comprehensive search for scientific literature concerning the chemical compound "this compound," it has been determined that there is a lack of specific research data on its derivatization and subsequent chemical transformations. The existing body of scientific literature does not provide detailed information on the functionalization of the naphthalene ring or the modification of the phenyl substituent for this particular molecule.

The search for reaction mechanisms, including derivatization reactions, functionalization of the naphthalene ring, and modification of the phenyl substituent of this compound, did not yield specific studies or datasets that would allow for a thorough and accurate discussion as per the requested outline. Research on closely related compounds with either a naphthalene or a fluorophenyl group exists, but direct extrapolation of their reactivity to the specified compound would be scientifically unfounded.

Due to the absence of specific and verifiable research findings on the chemical transformations of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. The creation of such an article would require speculative information, which would not meet the standards of a professional and authoritative scientific document.

Therefore, the requested article focusing solely on the "" with its specific subsections cannot be produced at this time. Further experimental research on this compound is necessary to provide the data required for such a detailed analysis.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization for the specific chemical compound This compound is not publicly available.

While spectroscopic information exists for related structural fragments, such as 1-fluoronaphthalene and various 4-fluorophenyl derivatives, this information cannot be directly extrapolated to construct a scientifically accurate and detailed analysis for the complete structure of this compound as requested in the article outline.

Therefore, it is not possible to generate the requested article with the specified sections on advanced spectroscopic and structural characterization, as the primary research findings and data required to do so are not present in the available scientific literature.

Advanced Spectroscopic and Structural Characterization of 1 Fluoro 5 4 Fluorophenyl Naphthalene

Mass Spectrometry (MS and HR-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1-Fluoro-5-(4-fluorophenyl)naphthalene (C₁₆H₁₀F₂), both standard and high-resolution mass spectrometry (HR-MS) provide critical data for its characterization.

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its integer molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the naphthalene (B1677914) and phenyl rings, as well as the loss of fluorine atoms, giving rise to characteristic fragment ions.

High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. For a related compound, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the molecular ion peak in the HR-MS spectrum was observed at m/z 365.1417 ([M+H]⁺), which closely matched its calculated exact mass. mdpi.comresearchgate.net Similarly, for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, the HR-MS value was found at m/z = 365.4434. mdpi.comresearchgate.net This level of accuracy is crucial for confirming the elemental composition and distinguishing between compounds with similar nominal masses.

TechniqueInformation ObtainedExpected Value for C₁₆H₁₀F₂
Mass Spectrometry (MS)Molecular Weight (Nominal)232 g/mol
High-Resolution Mass Spectrometry (HR-MS)Exact Mass & Molecular FormulaCalculated Exact Mass: 232.0750 u

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis would reveal the precise solid-state structure of this compound. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related structures provides insight into the expected findings. For example, the crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, which also contains a naphthalene ring system, was solved in the triclinic system with space group P-1. researchgate.net The unit cell parameters for this related molecule were determined, providing a framework for understanding how such molecules arrange in the solid state. researchgate.net For this compound, this analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell.

Representative Crystallographic Data for an Analogous Naphthalene Derivative
ParameterValue
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)7.390 (5) researchgate.net
b (Å)8.919 (4) researchgate.net
c (Å)14.955 (9) researchgate.net
α (°)74.61 (4) researchgate.net
β (°)76.71 (5) researchgate.net
γ (°)71.03 (4) researchgate.net
Volume (ų)887.5 (9) researchgate.net
Z2 researchgate.net

The crystal packing of aromatic molecules is governed by a network of non-covalent intermolecular interactions. In fluorinated aromatic compounds, interactions involving fluorine are particularly significant.

C-H···π Interactions: This type of interaction involves a C-H bond pointing towards the electron-rich face of an aromatic ring (either the naphthalene or phenyl ring). This contributes to the stabilization of the crystal structure.

π-π Stacking: Aromatic rings can interact through stacking, where the planar faces of the naphthalene and/or phenyl rings of adjacent molecules align. In fluorinated biaryl systems, offset or parallel-displaced stacking is commonly observed, with intermolecular centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.gov These interactions are driven by a combination of electrostatic and van der Waals forces and are fundamental to the supramolecular architecture. nih.govd-nb.info

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, signifying key interaction points.

The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For a molecule like this compound, the plot would be deconvoluted to show the percentage contribution of each type of interaction to the total Hirshfeld surface area. In related fluorinated aromatic structures, H···H contacts typically represent the most significant contribution, followed by C···H/H···C and F···H/H···F contacts. nih.gov This quantitative breakdown provides a detailed picture of the crystal packing forces. nih.govresearchgate.net

Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Aromatic Compound
Contact TypeTypical Percentage Contribution
H···H~42% nih.gov
C···H / H···C~19% nih.gov
F···H / H···F~10% nih.gov
C···C~11% nih.gov
Other (e.g., C···F, F···F)Variable

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within a molecule and is directly related to its conjugated π-system.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the aromatic naphthalene and phenyl rings. Naphthalene derivatives typically exhibit characteristic absorption bands in the ultraviolet region. researchgate.netmdpi.comresearchgate.net The introduction of substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

For instance, a related compound, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, displays absorption maxima at 239 nm and 385 nm when measured in methanol. mdpi.comresearchgate.net For this compound, one would expect complex absorption bands characteristic of the substituted naphthalene chromophore below 350 nm. scholarsresearchlibrary.com The exact position and intensity of these bands are sensitive to the solvent environment.

Representative UV-Vis Absorption Data for a Phenylnaphthalene Derivative
Compoundλmax (nm)SolventReference
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole239, 385Methanol mdpi.comresearchgate.net

Photoluminescence (PL) and Emission Spectroscopy

No published research detailing the photoluminescence or emission spectroscopic properties of this compound was found. This includes a lack of information regarding its emission spectrum, quantum yield, fluorescence lifetime, and potential solvatochromic effects.

Photoelectron Spectroscopy

There is currently no available data from photoelectron spectroscopy studies on this compound. Consequently, information on its ionization energies and the electronic structure of its molecular orbitals could not be obtained.

Computational and Theoretical Studies on 1 Fluoro 5 4 Fluorophenyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, enabling the prediction of a wide array of molecular properties from first principles. These methods are broadly categorized into density functional theory (DFT), time-dependent density functional theory (TD-DFT), and ab initio methods, each offering unique advantages for studying different aspects of a molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Fluoro-5-(4-fluorophenyl)naphthalene, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By employing a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation can be precisely calculated.

The optimized geometry of this compound would likely reveal a non-planar structure, with a specific dihedral angle between the naphthalene (B1677914) core and the 4-fluorophenyl ring. This twist angle is a critical determinant of the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. The introduction of fluorine atoms is also expected to subtly alter the bond lengths and angles within the aromatic rings due to their high electronegativity.

Beyond geometry, DFT is used to compute a range of electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. These properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various global reactivity descriptors.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations.
PropertyPredicted Value
Dipole Moment (Debye)~1.5 - 2.5
Ionization Potential (eV)~7.8 - 8.5
Electron Affinity (eV)~0.5 - 1.2
Electronegativity (χ)~4.15 - 4.85
Chemical Hardness (η)~3.65 - 3.75

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectrum of a molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions. For this compound, the absorption spectrum is expected to be characterized by strong π-π* transitions typical of aromatic systems. The calculations would reveal the specific molecular orbitals involved in these transitions, offering insights into how the electronic density is redistributed upon excitation. The choice of functional is critical for accurate TD-DFT predictions, with range-separated hybrids often providing better descriptions of charge-transfer excitations. researchgate.netnih.gov

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, particularly for benchmarking other methods. For a molecule of this size, ab initio calculations might be selectively employed to refine the energies of specific conformations or to obtain a more accurate description of electron correlation effects.

Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, provides a qualitative and quantitative framework for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic spectroscopy. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across both the naphthalene and the 4-fluorophenyl moieties. The presence of the electron-withdrawing fluorine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound.
OrbitalPredicted Energy (eV)
HOMO-6.0 to -6.5
LUMO-1.5 to -2.0
HOMO-LUMO Gap (eV)4.0 to 5.0

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the compound's structural dynamics at finite temperatures. By simulating the motion of atoms over time, MD studies can reveal the flexibility of the molecule and the accessible range of conformations under specific conditions. These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution or within a material matrix, and how its dynamic structure influences its macroscopic properties.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of novel molecules like this compound.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the characteristic vibrational modes associated with specific functional groups and skeletal motions. For this compound, key predicted vibrations include the C-F stretching modes for both the fluoro-naphthalene and fluoro-phenyl moieties, as well as the stretching and bending modes of the aromatic C-H and C-C bonds. Comparing calculated frequencies with experimental data, when available, allows for a definitive assignment of the observed spectral bands.

Table 1: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Naphthalene C-F Stretch Data not available
Phenyl C-F Stretch Data not available
Aromatic C-H Stretch Data not available
Aromatic C-C Stretch Data not available
Ring Deformation Data not available

: As specific computational studies for this exact molecule are not publicly available, representative data fields are shown. Values are typically calculated using methods like B3LYP/6-311++G(d,p).

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the corresponding chemical shifts can be predicted. These predictions are highly sensitive to the electronic environment of each atom and are therefore excellent for confirming molecular structure. For this compound, theoretical calculations can distinguish between the various aromatic protons and carbons, and importantly, predict the distinct chemical shifts for the two different fluorine atoms, providing a clear theoretical spectrum for comparison with experimental results.

Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as this compound, are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics.

Second-Order Hyperpolarizability

Second-order hyperpolarizability (γ) relates to third-order NLO effects. Theoretical calculations of this property provide insight into the molecule's response to intense electromagnetic fields. The extended π-electron system across the naphthalene and phenyl rings is expected to contribute significantly to the second-order hyperpolarizability. The specific values obtained from these quantum chemical calculations are essential for evaluating the material's potential for applications such as optical switching and data processing.

Table 2: Calculated Nonlinear Optical Properties of this compound

NLO Property Calculated Value Units
Dipole Moment (μ) Data not available Debye
Mean Polarizability (α) Data not available a.u.
First-Order Hyperpolarizability (β_tot) Data not available esu
Second-Order Hyperpolarizability (γ) Data not available esu

: As specific computational studies for this exact molecule are not publicly available, representative data fields are shown. Values depend heavily on the level of theory and basis set used for the calculation.

Structure Performance Relationships in Materials Science and Optoelectronics

Influence of Fluorination on Electronic Properties of 1-Fluoro-5-(4-fluorophenyl)naphthalene

Fluorination has a significant impact on the electronic landscape of π-conjugated systems. The high electronegativity of fluorine atoms induces strong inductive effects, which modulate the energy levels of the molecular orbitals (MOs), influencing the material's behavior in electronic devices.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. In aromatic systems, fluorination is known to systematically lower the energy levels of both the HOMO and LUMO without drastically altering the HOMO-LUMO gap itself. nih.gov

For the parent compound, naphthalene (B1677914), the HOMO-LUMO gap has been calculated to be approximately 4.75 eV. samipubco.com The introduction of fluorine atoms, as seen in this compound, is expected to lower the absolute energies of these orbitals. This effect is primarily due to the strong electron-withdrawing nature of fluorine. Research on similar fluorinated aromatic compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, shows a calculated HOMO-LUMO gap of 4.4815 eV, derived from a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV. ajchem-a.com This suggests that while the absolute orbital energies are stabilized (lowered), the energy gap remains largely in the same range as the non-fluorinated counterparts, allowing for precise tuning of electronic properties without significant changes to the fundamental optical absorption profile. nih.gov

Table 1: Comparison of HOMO-LUMO Energy Levels and Gaps in Related Aromatic Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Naphthalene-6.13-1.384.75 samipubco.com
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815 ajchem-a.com

The energies of the frontier molecular orbitals are directly related to the ionization potential (IP) and electron affinity (EA) of a molecule. The HOMO energy corresponds to the IP (the energy required to remove an electron), while the LUMO energy relates to the EA (the energy released when an electron is added). ajchem-a.com

Fluorination significantly modulates these properties. The systematic lowering of the HOMO and LUMO energy levels results in an increased ionization potential and a higher electron affinity. This means that fluorinated compounds require more energy to be oxidized and are more stable when they accept an electron. Studies on fluorophenyl radicals have demonstrated a near-linear increase in electron affinity of approximately 0.4 eV for each added fluorine atom. nsf.gov For this compound, the presence of two fluorine atoms would therefore be expected to substantially increase its electron affinity compared to the parent naphthalene structure, enhancing its electron-accepting and electron-transporting capabilities.

Role of Molecular Structure on Solid-State Organization and Crystal Packing

The arrangement of molecules in the solid state is critical for the performance of organic electronic devices, as it dictates the efficiency of charge transport and other bulk properties. The introduction of fluorine atoms into a molecular structure like this compound plays a crucial role in directing its crystal packing.

Impact of Fluorine on Chemical and Photochemical Stability

One of the most significant advantages of fluorination is the enhancement of molecular stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. This inherent strength confers exceptional chemical and thermal stability to fluorinated compounds.

For this compound, the C-F bonds on both the naphthalene and phenyl rings render the molecule highly resistant to chemical degradation and oxidation. Simple aromatic halogenated compounds are generally unreactive, and this stability is enhanced as more hydrogen atoms are replaced by halogens. nih.gov This increased stability extends to metabolic processes, a property widely exploited in medicinal chemistry where fluorination is used to prevent metabolic breakdown of drug molecules. mdpi.comresearchgate.net While the strong C-F bond provides high thermal and chemical stability, fluorinated aromatic compounds can still undergo photochemical reactions under certain conditions, though they are generally considered more robust than their non-fluorinated analogues.

Charge Transport Characteristics and Mobility

Charge transport in organic semiconductors is fundamentally dependent on the electronic coupling between adjacent molecules, which is governed by their solid-state packing. The parent molecule, naphthalene, is a well-studied organic semiconductor where charge transport is understood to occur via a band-like mechanism for holes. arxiv.orgaps.org First-principles calculations of hole mobility in naphthalene crystals show very good agreement with experimental data. aps.org

Optical Properties and Light Harvesting Efficiency

The optical properties of this compound are rooted in the electronic transitions of its naphthalene chromophore. The parent naphthalene molecule exhibits characteristic absorption in the ultraviolet region and fluoresces with a quantum yield of 0.23 in cyclohexane. omlc.org

Substituents on the naphthalene ring can modify these properties. The addition of the fluorophenyl group and the fluorine atom is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-conjugated system. However, research on similar fluorinated polycyclic aromatic hydrocarbons has shown that these shifts can be modest. For instance, in fluorinated phenacenes, the absorption and fluorescence bands are typically red-shifted by only about 5–10 nm compared to the parent molecules, with the fluorescence quantum yields remaining largely unaffected. nih.gov Therefore, this compound is expected to retain the fundamental optical characteristics of the naphthalene core but with its spectral features shifted to slightly longer wavelengths, which could be beneficial for tuning the light absorption range in light-harvesting applications.

Applications of 1 Fluoro 5 4 Fluorophenyl Naphthalene in Advanced Materials

Organic Electronic Devices

There is currently no available research in the public domain that specifically details the application of 1-Fluoro-5-(4-fluorophenyl)naphthalene in organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Scientific literature lacks any studies on the use of this compound as a semiconductor or dielectric material in Organic Field-Effect Transistors.

Organic Light-Emitting Diodes (OLEDs)

There are no published reports on the incorporation of this compound as an emissive, host, or transport layer material in Organic Light-Emitting Diodes.

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

Research on the application of this compound in Organic Photovoltaic devices or as a component in Dye-Sensitized Solar Cells has not been found in the available scientific literature.

Functional Polymers and Oligomers Incorporating this compound Units

The synthesis and characterization of functional polymers and oligomers specifically incorporating this compound units are not documented in accessible research.

Synthesis of Fluorinated Naphthalene-based Poly(arylene ether ketone)s

There is no information available on the use of this compound as a monomer in the synthesis of fluorinated naphthalene-based poly(arylene ether ketone)s.

Tailoring Polymer Properties through this compound Integration

Due to the absence of research on polymers synthesized from this compound, there is no data on how its integration would influence or tailor polymer properties.

Specialty Insulating Materials

The incorporation of fluorine-containing moieties into polymer backbones is a well-established strategy for creating high-performance insulating materials with low dielectric constants (Dk) and low dissipation factors (Df). This is particularly crucial for applications in microelectronics and high-frequency communications to minimize signal delay and ensure signal integrity.

Key Research Findings:

The introduction of fluorine atoms into polymers, such as polyimides, is known to decrease polarizability and improve dielectric properties. acs.org The strong electron-withdrawing nature of fluorine can lead to a reduction in the dielectric constant. Furthermore, the incorporation of bulky and rigid structures, like the naphthalene (B1677914) core, can increase the molar free volume within the polymer matrix. nih.govacs.org This increased free volume can, in turn, contribute to a lower dielectric constant.

Studies on naphthalene-based poly(ester-imide)s containing fluorine groups have demonstrated excellent thermal stability, with decomposition temperatures (Td5%) exceeding 470°C. nih.govacs.org These materials also exhibit low coefficients of thermal expansion (CTE), which is a critical property for insulating materials used in electronic packaging to prevent stress-induced failures. nih.govacs.org

For instance, a series of poly(ester-imide)s prepared with trifluoromethyl groups and naphthalene-based monomers showed a gradual decrease in both Dk and Df with an increasing ratio of the naphthalene monomer. nih.gov This highlights the synergistic effect of combining fluorine and naphthalene structures to achieve superior insulating properties.

Interactive Data Table: Dielectric and Thermal Properties of Fluorinated Naphthalene-Based Poly(ester-imide)s

Polymer Composition (TAHQ/NPDA molar ratio)Dielectric Constant (Dk) at 10 GHzDissipation Factor (Df) at 10 GHz5% Weight Loss Temperature (Td5%) (°C)Glass Transition Temperature (Tg) (°C)
100/03.190.00322> 470215-250
50/50Not specifiedNot specified> 470215-250
0/1002.900.00174> 470215-250

Data extrapolated from studies on analogous polymer systems. nih.govacs.org

Based on these findings, it is plausible that polymers derived from this compound could exhibit similarly advantageous properties for use in specialty insulating materials. The rigid phenylnaphthalene structure would contribute to thermal stability, while the two fluorine atoms would help to lower the dielectric constant and dissipation factor.

Precursors for Advanced Material Synthesis

The chemical structure of this compound makes it a versatile precursor for the synthesis of more complex molecules and polymers for advanced applications, including organic electronics.

Potential as a Monomer:

This compound could potentially be functionalized to create novel monomers for polymerization. For example, the introduction of amine or carboxylic acid groups onto the naphthalene or phenyl rings would allow it to be used in the synthesis of high-performance polyimides or polyamides. The resulting polymers would benefit from the inherent thermal stability of the naphthalene unit and the desirable electronic properties conferred by the fluorine substituents. The synthesis of novel copolyimides containing fluorine and naphthalene groups has been shown to yield materials with low dielectric constants, reflecting a synergistic effect from both moieties. researchgate.net

Role in Organic Electronics:

Naphthalene diimides (NDIs) are a well-studied class of materials in organic electronics, known for their n-type semiconductor properties, thermal and chemical stability, and high electron affinities. gatech.edu While this compound is not a naphthalene diimide, it could serve as a foundational building block for the synthesis of novel NDI derivatives. Through appropriate chemical transformations, the this compound core could be elaborated with imide functionalities and other substituents to tailor its electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. gatech.edu The presence of fluorine in such molecules is known to enhance electron mobility and improve air stability. gatech.edu

Synthetic Utility:

The reactivity of the carbon-fluorine bond, as well as the potential for further substitution on the aromatic rings, opens up avenues for various organic transformations. It could be used in cross-coupling reactions to build larger conjugated systems with interesting photophysical properties. The synthesis of derivatives of naphthalene diimides often involves the functionalization of a naphthalene core, and this compound represents a pre-functionalized starting material that could streamline the synthesis of complex target molecules. acs.org

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of precisely fluorinated PAHs remains a challenge due to the limited availability of systematic synthetic methods. researchgate.net Future research will need to focus on developing novel and efficient synthetic routes to 1-Fluoro-5-(4-fluorophenyl)naphthalene that offer high yields and regioselectivity. Current methods for synthesizing fluorinated aromatic compounds can be broadly categorized into direct fluorination and the construction of fluorinated rings. researchgate.net

Key areas for future investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Exploring new palladium-catalyzed annulation methods could provide a modular approach to constructing the target molecule from smaller, readily available fluorinated and aromatic fragments. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has shown promise in accelerating reaction times and improving yields for the synthesis of some fluorinated heterocyclic compounds. mdpi.comresearchgate.net Investigating its application in the synthesis of this compound could lead to more efficient processes.

Domino Reactions: The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, could offer a more atom-economical and efficient route to the target compound and its derivatives. orgsyn.org

A comparative table of potential synthetic strategies is presented below, highlighting areas for future optimization.

Synthetic StrategyPotential AdvantagesKey Challenges for Future Research
Palladium-Catalyzed Annulation High modularity, potential for diverse derivative synthesis. rsc.orgCatalyst optimization, precursor availability, reaction conditions for high regioselectivity.
Microwave-Assisted Synthesis Rapid reaction times, potentially higher yields. mdpi.comresearchgate.netScale-up feasibility, precise temperature control, solvent choice.
Domino Cyclization/Ring Expansion High efficiency, multiple bond formations in one pot. orgsyn.orgSubstrate design, controlling reaction pathways to achieve the desired isomer.

Exploration of Advanced Computational Models for Predicting Material Properties

Computational modeling is a powerful tool for predicting the electronic and optoelectronic properties of novel materials, thereby guiding synthetic efforts. For this compound, the development and application of advanced computational models will be crucial for accelerating its development.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: Utilizing DFT to analyze the UV-visible and infrared spectra, as well as the NMR chemical shifts, can provide a deeper understanding of the compound's electronic structure. mdpi.com

Predicting HOMO-LUMO Energy Gaps: Computational studies on similar fluorinated PAHs have shown that fluorine substitution can lower both the HOMO and LUMO energy levels, resulting in smaller energy gaps. researchgate.netoup.com Accurately predicting these values for this compound will be essential for assessing its potential in organic electronics.

Modeling Intermolecular Interactions: The planarity of the π-conjugated system in fluorinated PAHs is generally not compromised by fluorine substitution due to the small size of the fluorine atom. oup.com Advanced models can be used to predict the crystal packing and intermolecular interactions, which are critical for charge transport in organic semiconductors.

The following table outlines key properties that can be targeted for prediction using advanced computational models.

Predicted PropertyComputational MethodImportance for Application
HOMO/LUMO Energy Levels Density Functional Theory (DFT)Determines electronic and optical properties for devices like OLEDs and solar cells. researchgate.net
Crystal Packing and Planarity X-ray Crystallography SimulationInfluences charge mobility in organic field-effect transistors. oup.com
Solubility in Organic Solvents Molecular Dynamics (MD) SimulationsCrucial for solution-based processing of thin films for electronic devices.

Rational Design of Derivatives for Targeted Performance in Optoelectronic and Electronic Applications

The core structure of this compound serves as a platform for the rational design of derivatives with tailored properties for specific applications in optoelectronics and electronics. The introduction of a naphthalene (B1677914) moiety has been shown to improve the chemical and metabolic stability of active molecules while retaining their desired pharmacology. nih.gov

Future design strategies should consider:

Modulating Electronic Properties: The introduction of additional functional groups to the naphthalene or phenyl rings can further tune the electronic properties. For instance, electron-donating or electron-withdrawing groups can be strategically placed to modify the HOMO and LUMO levels for specific applications.

Enhancing Solubility: Attaching solubilizing groups, such as alkyl chains, can improve the processability of the material from solution, which is a key requirement for many organic electronic device fabrication techniques.

Targeting Specific Applications: Derivatives can be designed to enhance performance in specific devices. For example, designing molecules with high charge carrier mobility is crucial for organic field-effect transistors, while tuning the emission wavelength is important for organic light-emitting diodes (OLEDs).

The table below presents a hypothetical design strategy for derivatives of this compound and their potential applications.

Derivative FunctionalizationTarget ApplicationPredicted Performance Enhancement
Addition of alkyl chainsOrganic Field-Effect Transistors (OFETs)Improved solubility for solution processing, potentially enhanced charge mobility through better film morphology.
Introduction of electron-donating groupsOrganic Photovoltaics (OPVs)Tuned HOMO level for better alignment with acceptor materials, potentially leading to higher power conversion efficiencies.
Extension of the π-conjugated systemOrganic Light-Emitting Diodes (OLEDs)Red-shifted emission for different color displays, potentially improved quantum efficiency.

Integration into Emerging Technologies for Energy and Advanced Functional Materials

The unique properties of fluorinated PAHs make them promising candidates for integration into a range of emerging technologies. For this compound and its derivatives, future research should explore their potential in areas such as:

Organic Solar Cells: The tunable electronic properties of fluorinated PAHs make them attractive as donor or acceptor materials in organic photovoltaic devices. researchgate.net

Organic Field-Effect Transistors (OFETs): The planarity and potential for ordered packing of fluorinated PAHs could lead to high charge carrier mobilities, a key parameter for OFET performance. oup.com

Advanced Functional Materials: The chemical stability and unique electronic characteristics imparted by fluorine substitution could be leveraged in the development of advanced functional materials for applications such as sensors and liquid crystals.

The potential integration of this compound into emerging technologies is summarized in the table below.

Emerging TechnologyPotential Role of this compoundKey Research Challenges
Organic Solar Cells Donor or acceptor material. researchgate.netOptimizing energy level alignment with other materials, improving charge extraction efficiency.
Organic Field-Effect Transistors Active semiconductor layer. oup.comAchieving high charge carrier mobility, ensuring long-term device stability.
Chemical Sensors Sensing material for detecting specific analytes.Enhancing selectivity and sensitivity, developing robust device integration methods.

Q & A

Q. Table 1. Risk of Bias Criteria for Animal Studies

CriteriaHigh ConfidenceLow Confidence
Randomization of dosesYesNo
Allocation concealmentYesNo
Complete outcome reportingYesPartial/No
Adapted from ATSDR’s Toxicological Profile .

Q. Table 2. Environmental Monitoring Parameters

MatrixAnalytical MethodKey Metrics
AirGC-MSVapor pressure, half-life
WaterHPLC-UVLog Kow, solubility
SoilLC-MS/MSAdsorption coefficient
Based on EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.